molecular formula C10H9N3O5 B1296120 Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate CAS No. 5427-92-9

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate

Cat. No. B1296120
CAS RN: 5427-92-9
M. Wt: 251.2 g/mol
InChI Key: DAZOHUVXTFNNMV-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase cascade. The compound also inhibits the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate has been shown to have both biochemical and physiological effects. Biochemically, the compound inhibits the activity of topoisomerase II and induces apoptosis in cancer cells. Physiologically, the compound has been shown to reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate in lab experiments is its potential as an anti-cancer agent. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Another advantage is its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate. One direction is the synthesis of analogs of the compound to improve its solubility and potency as an anti-cancer agent. Another direction is the study of the compound's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the compound's potential as a derivatizing agent for the determination of other biomolecules such as carbohydrates and lipids could be explored. Finally, the compound's potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's could also be studied.
Conclusion:
In conclusion, Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential as an anti-cancer agent, fluorescent probe, and derivatizing agent.

Synthesis Methods

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate can be synthesized using various methods. One of the most commonly used methods is the reaction of ethyl cyanoacetate with 2,6-dimethylnitrobenzene in the presence of a base such as potassium carbonate. The reaction yields Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate with a yield of around 70-80%. Other methods include the reaction of ethyl cyanoacetate with 2,6-dimethyl-4-nitrophenol in the presence of a base or the reaction of ethyl 3-cyano-2-hydroxy-6-methyl-4-nitrobenzoate with isonicotinic acid.

Scientific Research Applications

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis. In material science, the compound has been studied for its potential as a fluorescent probe for the detection of metal ions. In analytical chemistry, the compound has been studied for its potential as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography.

properties

IUPAC Name

ethyl 5-cyano-2-methyl-3-nitro-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5/c1-3-18-10(15)7-6(4-11)9(14)12-5(2)8(7)13(16)17/h3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZOHUVXTFNNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1[N+](=O)[O-])C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279552
Record name ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate

CAS RN

5427-92-9
Record name MLS000737405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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